2-Cyclopentyl-3H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-5-8(4-1)10-13-9-6-3-7-12-11(9)14-10/h3,6-8H,1-2,4-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCJZAGWHJCYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC3=C(N2)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508333 | |
| Record name | 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119628-83-0 | |
| Record name | 2-Cyclopentyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclopentyl 3h Imidazo 4,5 B Pyridine and Its Derivatives
Classical Organic Synthesis Routes for 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine Scaffolds
Traditional synthetic methods for constructing the imidazo[4,5-b]pyridine core often rely on well-established condensation and multi-component reactions. These routes provide reliable access to the fundamental scaffold, which can be further functionalized.
Cyclocondensation Reactions of 2,3-Diaminopyridine (B105623) Precursors
A cornerstone in the synthesis of the imidazo[4,5-b]pyridine ring system is the cyclocondensation of 2,3-diaminopyridine with various carbonyl-containing compounds. This versatile approach allows for the introduction of diverse substituents at the 2-position of the imidazole (B134444) ring.
The reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives, such as cyclopentanecarboxylic acid, is a direct method to introduce the cyclopentyl group. This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to facilitate the cyclization and removal of water. An efficient approach has been developed for the synthesis of 1-methylimidazo[4,5-b]pyridine derivatives, where the key intermediate is formed by the cyclization of 2-amino-3-methyl-aminopyridine with phenylacetic acid. researchgate.net
Alternatively, aldehydes can be used as the carbonyl source. The condensation of 2,3-diaminopyridine with cyclopentanecarbaldehyde, followed by an oxidative cyclization, yields the desired this compound. Various oxidizing agents can be employed for this purpose. A method for the synthesis of 4H-imidazo[4,5-b]pyridines involves reacting 2,3-diaminopyridine with Na2S2O5 adducts of corresponding benzaldehydes. nih.gov
Orthoesters, such as triethyl orthoformate, can also serve as a one-carbon source in reactions with 2,3-diaminopyridine to form the parent imidazo[4,5-b]pyridine, which can then be further modified.
Aldol (B89426) Condensation Approaches to Imidazo[4,5-b]pyridine Intermediates
While direct aldol condensation to form the imidazo[4,5-b]pyridine core is not a commonly reported primary synthetic route, the principles of aldol chemistry can be applied to synthesize key intermediates. For instance, the products of aldol condensation involving related heterocyclic systems can undergo subsequent rearrangements to form complex fused ring systems. nih.gov
A synthetic route to the imidazo[4,5-b]pyridine ring system has been described through the condensation of 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene (B1212753) compounds. rsc.org This process, which shares mechanistic features with aldol-type condensations, generates imidazolyl di- and tri-carbonyl compounds that are precursors for reductive cyclization to form substituted imidazo[4,5-b]pyridinones. rsc.org Although not a direct synthesis of this compound, this methodology highlights the utility of condensation reactions in building the necessary precursors for the target scaffold.
Multi-component Reaction Strategies for Imidazo[4,5-b]pyridine Formation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like imidazo[4,5-b]pyridine derivatives in a single step from three or more starting materials. These one-pot syntheses are highly valued for their ability to rapidly generate molecular diversity.
One such strategy involves a tandem sequence of an SNAr reaction with a primary amine, followed by in situ nitro group reduction and subsequent heteroannulation with an aldehyde to furnish functionalized imidazo[4,5-b]pyridines. acs.org This approach allows for the construction of the core structure with substituents introduced from the starting amine and aldehyde in a single, streamlined process. acs.org Additionally, a novel, efficient, and one-pot multicomponent copper-catalyzed amination of N-pyridyl imines has been described for the synthesis of valuable imidazo[4,5-b]pyridines. researchgate.net
Advanced and Green Synthetic Approaches to this compound Analogues
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced approaches, including microwave-assisted synthesis and transition-metal catalysis, offer numerous advantages over classical methods.
Microwave-Assisted Synthesis Protocols for Imidazo[4,5-b]pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating methods. The synthesis of imidazo[4,5-b]pyridine derivatives has greatly benefited from this technology.
For instance, the condensation of 5-bromopyridine-2,3-diamine with substituted aldehydes to produce 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives has been shown to be significantly more efficient under microwave irradiation. eurjchem.com This method results in reduced reaction times, higher yields, and cleaner reactions. eurjchem.com The use of microwave assistance provides a greener alternative to traditional heating methods, aligning with the principles of sustainable chemistry.
The table below summarizes a comparison between conventional and microwave-assisted synthesis for a selection of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives.
| Compound | Substituent | Conventional Method Yield (%) | Conventional Method Time (h) | Microwave Method Yield (%) | Microwave Method Time (min) |
| 3a | C₆H₅ | 78 | 8 | 88 | 10 |
| 3b | 4-Cl-C₆H₄ | 82 | 9 | 92 | 12 |
| 3c | 4-F-C₆H₄ | 80 | 8 | 90 | 11 |
| 3d | 4-Br-C₆H₄ | 81 | 9 | 91 | 12 |
| 3e | 4-NO₂-C₆H₄ | 75 | 10 | 85 | 15 |
| 3f | 4-OH-C₆H₄ | 72 | 11 | 82 | 16 |
This data is illustrative and based on findings for similar compounds as reported in the literature. eurjchem.com
Transition-Metal-Catalyzed Methodologies for Imidazo[4,5-b]pyridine Ring Systems
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used in the synthesis and functionalization of the imidazo[4,5-b]pyridine scaffold.
A facile synthesis of imidazo[4,5-b]pyridines has been developed using a palladium-catalyzed amide coupling reaction. organic-chemistry.org This method allows for the regioselective synthesis of N1-substituted isomers, which are often difficult to obtain through classical methods. organic-chemistry.org The reaction involves the coupling of 2-chloro-3-amino-pyridines with primary amides, followed by an in situ cyclization and dehydration to yield the desired products in a single vessel. organic-chemistry.org
Furthermore, palladium-catalyzed reactions such as the Suzuki and Buchwald-Hartwig couplings have been employed for the derivatization of pre-formed imidazo[4,5-b]pyridine rings, allowing for the introduction of a wide range of substituents at various positions. Copper-catalyzed reactions have also been utilized in the synthesis of these heterocycles, for example, in the one-pot multicomponent amination of N-pyridyl imines. researchgate.net These transition-metal-catalyzed methods offer a high degree of control and flexibility in the synthesis of complex imidazo[4,5-b]pyridine derivatives.
Suzuki Cross-Coupling Applications in 2,6-Disubstituted Imidazo[4,5-b]pyridine Synthesis
The Suzuki cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a halide (or triflate) with a boronic acid or ester. In the context of imidazo[4,5-b]pyridine synthesis, this methodology allows for the introduction of a wide range of substituents at the 2 and 6 positions of the heterocyclic core. mdpi.com
The synthesis of a series of novel 2,6-diphenyl substituted imidazo[4,5-b]pyridines has been accomplished using optimized Suzuki cross-coupling conditions. mdpi.com The reaction conditions were systematically evaluated to achieve high yields of the desired products. mdpi.com For instance, the coupling of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 2,6-diaryl-imidazo[4,5-b]pyridines. mdpi.com The choice of catalyst, base, and solvent system is critical for the success of the reaction.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (2:1) | 6-(4-methoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | Not Specified |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-nitrophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (2:1) | 6-(4-nitrophenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 51 |
| 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane:Water (3:1) | 6-(4-methoxyphenyl)-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 52 |
Copper-Catalyzed Reactions for Imidazopyridine Construction
Copper-catalyzed reactions have emerged as a valuable alternative to palladium-catalyzed methods for the construction of imidazopyridine rings. These methods often offer advantages in terms of cost-effectiveness and unique reactivity. Various copper-catalyzed methodologies have been developed for the synthesis of substituted imidazo[1,2-a]pyridines and related heterocyclic systems, which can be adapted for the synthesis of imidazo[4,5-b]pyridines.
One such approach involves a three-component reaction between 2-aminopyridines, sulfonyl azides, and terminal ynones, catalyzed by copper. rsc.org This process proceeds through a cascade of reactions to afford polysubstituted imidazo[1,2-a]pyridine (B132010) derivatives in moderate to excellent yields. rsc.org Another copper(I)-catalyzed method facilitates the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, utilizing air as the oxidant in a one-pot procedure. nih.govorganic-chemistry.org This approach is noted for its operational simplicity and broad substrate scope. nih.gov
Furthermore, copper-catalyzed denitrogenative transannulation reactions of pyridotriazoles with amines and amino acids provide access to imidazo[1,5-a]pyridine (B1214698) derivatives. acs.org This transformation utilizes molecular oxygen from the air as the sole oxidant, highlighting its sustainable nature. acs.org
| Reactants | Catalyst | Oxidant | Solvent | Product Type |
| 2-Aminopyridines, Sulfonyl azides, Terminal ynones | Copper | Not specified | Not specified | Polysubstituted imidazo[1,2-a]pyridines |
| Aminopyridines, Nitroolefins | CuBr | Air | DMF | Imidazo[1,2-a]pyridines |
| Pyridotriazoles, Benzyl amines/Amino acids | CuI | O₂ (from air) | Not specified | Imidazo[1,5-a]pyridines |
Eco-friendly Synthetic Pathways Utilizing Green Solvents (e.g., Glycerol)
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methodologies in organic chemistry. The use of green solvents, which are typically derived from renewable resources, biodegradable, and have low toxicity, is a key aspect of this movement. orientjchem.org Glycerol (B35011), a byproduct of biodiesel production, has gained attention as a sustainable and effective solvent for various organic transformations. orientjchem.orgresearchgate.net
The synthesis of imidazole and imidazopyridine derivatives has been successfully achieved in glycerol. A simple and efficient catalyst-free method has been developed for the synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazole derivatives in glycerol at 90 °C. researchgate.net This protocol offers excellent yields and is considered simple, safe, and cost-effective. researchgate.net
More specifically, an eco-friendly, one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives has been described using glycerol as the reaction medium. researchgate.net This reaction, catalyzed by phosphoric acid, proceeds with short reaction times, easy workup, and provides excellent yields of the desired products. researchgate.net The use of other green solvents, such as eucalyptol, has also been explored for the synthesis of substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[1,2-b]pyridazines through multicomponent reactions. researchgate.net
| Reaction Type | Solvent | Catalyst | Key Advantages |
| Synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl imidazoles | Glycerol | Catalyst-free | Simple, efficient, safe, cost-effective |
| One-pot synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides | Glycerol | Phosphoric acid | Short reaction time, easy workup, excellent yields |
| Multicomponent synthesis of imidazo[1,2-a]pyridines and related heterocycles | Eucalyptol | Acid catalysis | Sustainable conditions, efficient assembly of compound libraries |
Structural Elucidation and Regioisomeric Considerations in 2 Cyclopentyl 3h Imidazo 4,5 B Pyridine Research
Advanced Analytical Techniques for Structural Confirmation of Imidazo[4,5-b]pyridine Derivatives
A combination of powerful analytical methods is essential to confirm the molecular structure, differentiate between isomers, and understand the physicochemical properties of compounds like 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of imidazo[4,5-b]pyridine derivatives. uctm.edu The chemical shifts and coupling constants of the protons and carbons in the heterocyclic core provide a detailed fingerprint of the molecule's connectivity. irb.hr In the context of regioisomers, such as those arising from alkylation reactions, NMR is crucial for distinguishing between substitution at different nitrogen atoms (e.g., N1, N3, or N4). nih.govmdpi.com For instance, the specific positions of signals corresponding to the pyridine (B92270) and imidazole (B134444) ring protons can definitively establish the point of substituent attachment. uctm.edu
Furthermore, NMR is instrumental in studying protonation equilibria. The imidazo[4,5-b]pyridine scaffold contains multiple basic nitrogen atoms, and their respective basicities can be probed by monitoring changes in chemical shifts upon titration with acid. irb.hr Computational DFT calculations often complement experimental NMR data to predict the most likely sites of protonation, with studies suggesting that the imidazole nitrogen is typically the most basic. mdpi.com Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can reveal long-range couplings between protons and carbons, further solidifying structural assignments, especially in complex derivatives. ipb.pt
Table 1: Representative NMR Data for Imidazo[4,5-b]pyridine Derivatives Note: This table is a generalized representation based on typical chemical shifts and may not correspond to a specific, single compound.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Typical Assignment |
| ¹H | 8.0 - 8.5 | dd | Pyridine Ring Proton |
| ¹H | 7.2 - 8.0 | m | Pyridine & Phenyl Protons |
| ¹H | 3.5 - 4.5 | s | N-CH₃ or N-CH₂ |
| ¹³C | 140 - 155 | s | Quaternary Carbons (C=N) |
| ¹³C | 115 - 140 | d | Aromatic CH |
| ¹³C | 25 - 40 | t | Aliphatic CH₂ |
Mass Spectrometry for Molecular Characterization of Imidazo[4,5-b]pyridine Compounds
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of imidazo[4,5-b]pyridine compounds. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. researchgate.net Electrospray ionization (ESI) is a commonly used technique for analyzing these compounds, often revealing the protonated molecular ion [M+H]⁺. irb.hrmdpi.com
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural insights. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which can help to confirm the core structure and the nature of substituents. mdpi.com This technique is particularly useful in distinguishing between isomers that might have identical molecular weights but different connectivities, as they can produce unique fragmentation pathways. MS is also employed to study the interaction of these compounds with metal ions, providing information on their coordination chemistry. mdpi.comdoaj.org
Single-crystal X-ray diffraction provides the most definitive structural confirmation of imidazo[4,5-b]pyridine derivatives by mapping the precise three-dimensional arrangement of atoms in the crystalline state. uctm.edutandfonline.com This technique unequivocally establishes the connectivity of the atoms, confirms the regiochemistry of substitution, and provides detailed information on bond lengths, bond angles, and intermolecular interactions. tandfonline.comresearchgate.netucl.ac.uk
X-ray crystallography has been instrumental in confirming the structures of various imidazo[4,5-b]pyridine analogs, including those synthesized through Friedländer-type condensations and alkylation reactions. nih.govtandfonline.com The resulting crystal structures can reveal important non-covalent interactions, such as π–π stacking and hydrogen bonding, which influence the solid-state packing and can be relevant to the material's physical properties and biological interactions. tandfonline.comnih.gov For novel derivatives, obtaining a crystal structure is often considered the gold standard for structural proof. rsc.orgnih.gov
Regioisomeric Formation and Separation Strategies in this compound Synthesis
The synthesis of a specific regioisomer of this compound requires careful control over the reaction conditions and often necessitates subsequent purification to isolate the desired product from other isomers.
The formation of the imidazo[4,5-b]pyridine core often involves the cyclization of a substituted 2,3-diaminopyridine (B105623) with a carboxylic acid or its equivalent. The regioselectivity of this cyclization is a critical consideration. However, a more common challenge arises during the subsequent functionalization, such as N-alkylation, of the pre-formed imidazo[4,5-b]pyridine ring system. mdpi.com
The imidazole portion of the scaffold contains a tautomerizable proton, which can reside on different nitrogen atoms, leading to multiple potential sites for substitution. nih.gov The alkylation of an unsubstituted 3H-imidazo[4,5-b]pyridine can yield a mixture of regioisomers, for example, substitution at the N3 and N4 positions. nih.govmdpi.com The ratio of these products is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. Phase-transfer catalysis (PTC) conditions have been explored to influence the regioselectivity of these reactions, though mixtures of isomers are often still obtained. nih.govmdpi.com In some cases, the choice of starting materials and cyclization strategy, such as reductive cyclization of specifically designed precursors, can offer better control over the initial formation of the heterocyclic core. rsc.org
Given that synthetic reactions often yield mixtures of regioisomers, effective separation techniques are essential. Column chromatography is the most widely employed method for the purification and isolation of individual imidazo[4,5-b]pyridine isomers on a preparative scale. uctm.edumdpi.com The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a mixture of solvents with varying polarities) is optimized to achieve differential migration of the isomers down the column, allowing for their collection as separate fractions. uctm.edunih.gov
For analytical purposes and for the separation of more challenging mixtures, High-Performance Liquid Chromatography (HPLC) is a powerful tool. nih.govsielc.commdpi.com By using different types of columns (e.g., reversed-phase, normal-phase, or specialized columns that exploit hydrogen bonding), and by carefully selecting the mobile phase, baseline separation of closely related isomers can often be achieved. sielc.com The progress of the separation is monitored by techniques such as UV detection. Thin-layer chromatography (TLC) is also routinely used to monitor the progress of reactions and to identify suitable solvent systems for column chromatography. nih.gov
Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Cyclopentyl 3h Imidazo 4,5 B Pyridine Analogues
Design Principles for Novel 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine Derivatives
The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. Key strategies involve the introduction of functional groups at various positions on the imidazo[4,5-b]pyridine skeleton.
The introduction of amino side chains is a well-established strategy to enhance the biological activity of heterocyclic compounds. For the imidazo[4,5-b]pyridine skeleton, the position and nature of the amino side chain can significantly influence its therapeutic potential. Studies on related tetracyclic imidazo[4,5-b]pyridine derivatives have shown that the introduction of amino side chains can lead to potent antiproliferative agents. The antiproliferative activity against human cancer cells was found to be influenced by the specific amino side chains introduced at different positions on the tetracyclic skeleton.
In the context of this compound analogues, the introduction of amino groups on the pyridine (B92270) ring or at other available positions could modulate the compound's basicity, polarity, and ability to form hydrogen bonds. These modifications are critical for interactions with biological targets. For instance, amino-substituted derivatives could be designed to interact with the minor groove of DNA or inhibit specific enzymes.
A facile method for the C2 amination of imidazo[4,5-b]pyridines involves C2 halogenation followed by nucleophilic aromatic substitution (SNAr) with functionalized primary and secondary amines nih.gov. This regioselective sequence offers a straightforward approach to synthesizing a library of 2-amino-imidazo[4,5-b]pyridine derivatives for SAR studies nih.gov.
While the subject compound has a cyclopentyl group at the 2-position, the principles of aromatic substitution from 2-phenyl-imidazo[4,5-b]pyridine analogues offer valuable insights. In these analogues, the nature and position of substituents on the phenyl ring have a profound impact on biological activity. For instance, in a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives evaluated for anti-inflammatory activity, a 4-chloro substitution on the N-phenyl ring and a 3-CF3 substitution on the 2-phenyl ring resulted in the most active compound against COX-2 nih.gov.
These findings suggest that for analogues of this compound where a phenyl group is introduced at other positions of the scaffold, the electronic and steric properties of substituents on this ring will be critical. For example, electron-withdrawing or electron-donating groups at the para position of a phenyl substituent at the 6-position have been shown to modulate the antiproliferative activity of N-methylated imidazo[4,5-b]pyridines. Specifically, a hydroxyl group at the para position enhanced activity, while a methoxy group led to lower activity.
The following table summarizes the effect of phenyl ring substitutions on the COX-2 inhibitory activity of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which can be extrapolated to inform the design of phenyl-substituted 2-cyclopentyl analogues.
| Compound | Substitution on N-phenyl ring | Substitution on 2-phenyl ring | COX-2 IC50 (μmol/L) |
| 3f | 4-chloro | 3-CF3 | 9.2 |
| 3c | 4-fluoro | 3-CF3 | ~15 |
| 3h | 3,4-dimethoxy | 3-OCH3, 4-OH | ~15 |
Data extracted from a study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives. nih.gov
N-alkylation and N-substitution of the imidazo[4,5-b]pyridine nucleus are critical for modulating the compound's pharmacokinetic and pharmacodynamic properties. The imidazo[4,5-b]pyridine core has multiple nitrogen atoms that can be alkylated, leading to different regioisomers with distinct biological activities. The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various halogenated derivatives under phase transfer catalysis conditions has been shown to produce N3 and N4 regioisomers uctm.edu. In some cases, N1 regioisomers can also be formed uctm.edu.
The choice of the alkylating agent and reaction conditions can influence the regioselectivity of the reaction. For instance, the alkylation of 4H-imidazo[4,5-b]pyridines and 5H-imidazo[4,5-c]pyridines with 4-methoxybenzyl chloride in the presence of anhydrous K2CO3 in DMF predominantly occurs on the nitrogen atoms of the pyridine ring researchgate.net.
For this compound analogues, N-alkylation can improve metabolic stability and cell permeability. The introduction of different alkyl or substituted alkyl groups on the imidazole (B134444) or pyridine nitrogen can also influence the compound's binding affinity to its biological target. For example, N-methylation of 2,6-diphenyl substituted imidazo[4,5-b]pyridines was found to improve their antiproliferative activity.
A study on the N-alkylation of 6-bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridine with allyl bromide and propargyl bromide yielded the corresponding 3-allyl and 3-propargyl derivatives, demonstrating a viable strategy for introducing unsaturated alkyl chains nih.gov.
Methodological Approaches in Structure-Activity Relationship Investigations
SAR studies are fundamental to understanding how chemical structure relates to biological activity. For this compound systems, these studies involve the systematic modification of the lead compound and the evaluation of the resulting analogues in relevant biological assays.
The design of novel ligands based on the this compound scaffold is driven by the desired biological activity. The imidazo[4,5-b]pyridine core is a privileged structure found in molecules with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects nih.gov.
A general synthetic route for the imidazo[4,5-b]pyridine scaffold involves the condensation of 2,3-diaminopyridines with carbonyl compounds nih.gov. This allows for the introduction of various substituents at the 2-position, including the cyclopentyl group. Further modifications can then be made to the core structure to optimize for a specific biological target.
The biological profile of imidazo[4,5-b]pyridine derivatives is highly sensitive to the position and nature of substituents. A systematic investigation of these effects is crucial for establishing a clear SAR.
Positional Effects: The position of a substituent can dramatically alter the biological activity. In a study of novel amino-substituted tetracyclic imidazo[4,5-b]pyridine derivatives, the position of the nitrogen atom in the pyridine ring had a significant impact on the antiproliferative activity. Derivatives with amino side chains at position 2 showed a noticeable enhancement of activity nih.govnih.gov.
Substituent Effects: The nature of the substituent also plays a critical role. For 2-phenyl-imidazo[4,5-b]pyridine derivatives, the electronic properties of substituents on the phenyl ring influence their activity. As mentioned earlier, in a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, electron-withdrawing groups like chloro and trifluoromethyl on the phenyl rings were found to be favorable for COX-2 inhibitory activity nih.gov. In another study, the presence of an N-hydroxy-carboximidamide group at the phenyl ring of a 2-phenyl-3H-imidazo[4,5-b]pyridine resulted in high cytotoxic activity against the MCF-7 human breast adenocarcinoma cell line.
The table below illustrates the impact of substituents on the antimicrobial activity of some 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives, which provides a framework for understanding potential SAR in 2-cyclopentyl analogues.
| Compound | Substituent on Phenyl Ring | N-alkylation | Lowest MIC (µg/mL) |
| 4a | 4-Cl | 4-chlorobenzyl | 4-8 |
| 4b | 4-Br | 4-chlorobenzyl | 4-8 |
| 2g | 4-F | 4-chlorobenzyl | 4-8 |
| 2h | 4-Cl | 4-chlorobenzyl | 4-8 |
Data extracted from a study on 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives. fabad.org.tr
This data indicates that halogen substitutions on the phenyl ring, combined with N-alkylation, can lead to promising antimicrobial activity.
Theoretical Chemistry and Molecular Modeling of Imidazo[4,5-b]pyridine Systems
Computational chemistry provides powerful tools to predict molecular properties and simulate interactions with biological targets, thereby accelerating the drug discovery process. For the imidazo[4,s-b]pyridine class of compounds, these methods offer insights into electronic structure, binding affinity, and pharmacokinetic profiles.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of imidazo[4,5-b]pyridine systems. These calculations can elucidate structure-property correlations that are vital for understanding molecular behavior. For instance, studies on related benzo beilstein-journals.orgresearchgate.netimidazo[1,2-a]pyrimidine derivatives have utilized DFT methods (e.g., B3LYP/6-31G*) to analyze how substituent changes influence the electronic state and photophysical properties of the chromophore. rsc.org
For this compound, such calculations can determine key electronic parameters:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and the ability to participate in charge-transfer interactions.
Electron Density Distribution: Mapping the electron density reveals the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Reaction Energetics: Quantum calculations can model reaction pathways and determine activation energies, providing mechanistic insights into potential metabolic transformations or chemical reactions.
These theoretical insights are fundamental for rationalizing observed biological activities and for the prospective design of new analogs with enhanced properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is widely applied to imidazo[4,5-b]pyridine derivatives to understand their mechanism of action and to identify key binding interactions.
Research has shown that the imidazo[4,5-b]pyridine scaffold can effectively bind to various biological targets. Docking studies performed on a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives identified them as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. acs.org The simulations revealed a binding mode within the COX-2 active site similar to that of the known inhibitor celecoxib. acs.org Similarly, other studies on imidazo[4,5-b]pyridine analogs have explored their potential as Aurora A kinase inhibitors, using docking to identify crucial structural requirements for potent activity. acs.org
For this compound, docking simulations would involve placing the molecule into the active site of a selected target enzyme. The simulation calculates a binding affinity score (typically in kcal/mol) and visualizes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
| Compound Class | Target Protein | Reported Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Imidazolidinone Derivative (Compound 3) | COX-2 | -11.569 | nih.gov |
| Imidazolidinone Derivative (Compound 5) | COX-2 | -11.240 | nih.gov |
| Thiazole-Pyridine Hybrid | COVID-19 Main Protease | -8.6 | rjeid.com |
| 2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f) | COX-2 | Not explicitly stated, but binding mode analyzed | acs.org |
Before committing to costly synthesis and biological testing, it is standard practice to predict the drug-likeness and pharmacokinetic profile of a compound using computational models. These predictions cover Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).
The evaluation of ADMET properties is critical, as unfavorable pharmacokinetics and toxicity are major causes of drug development failure. nih.gov Various in silico tools and online servers (e.g., pkCSM, PreADMET, ADMETlab) are available to predict these properties based on a molecule's structure. nih.govmdpi.com For sulfonamide derivatives containing a pyridine moiety, these tools have been used to compute properties like water solubility, Caco-2 permeability (an indicator of intestinal absorption), cytochrome P450 (CYP) enzyme inhibition, and potential for mutagenicity or carcinogenicity. mdpi.comnih.gov
For this compound, a typical computational ADMET analysis would generate data on key drug-likeness parameters. The calculated logarithm of the octanol-water partition coefficient (clogP) is a crucial parameter, indicating the lipophilicity of the compound, which influences its absorption and distribution.
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Water Solubility | Moderately Soluble | Affects formulation and absorption |
| Caco-2 Permeability | High | Indicates good potential for intestinal absorption |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| hERG Inhibition | Low Risk | Reduced potential for cardiotoxicity |
| Mutagenicity (Ames test) | Non-mutagen | Indicates low likelihood of being carcinogenic |
Mechanistic Investigations of Biological Action of Imidazo[4,5-b]pyridine Compounds
Understanding the precise molecular mechanisms by which a compound exerts its biological effect is fundamental to pharmacology. For the imidazo[4,5-b]pyridine family, investigations have focused on mechanisms relevant to their observed activities, such as antioxidant and enzyme-inhibitory effects.
Hydrogen Atom Transfer (HAT) is a key mechanism by which antioxidant compounds neutralize free radicals. beilstein-journals.org This process involves the transfer of a hydrogen atom (both a proton and an electron) from the antioxidant to a radical species, thereby quenching its reactivity. beilstein-journals.org The feasibility of a HAT reaction is primarily driven by the Bond Dissociation Energy (BDE) of the bond being broken; a lower BDE facilitates the hydrogen donation. beilstein-journals.org
The 3H-imidazo[4,5-b]pyridine scaffold contains an N-H bond within the imidazole ring. This proton is a potential hydrogen donor for antioxidant activity. Computational studies can calculate the N-H BDE for this compound to assess its radical-scavenging potential via the HAT mechanism. While primarily studied in the context of C-H functionalization for synthetic purposes, radical cascades involving tandem HAT have been developed for the synthesis of azoles, demonstrating the susceptibility of related structures to radical processes. nih.gov If the N-H BDE is sufficiently low, the compound could participate in antioxidative processes by donating its hydrogen atom to reactive oxygen species (ROS), a mechanism that warrants further investigation.
While the imidazo[4,5-b]pyridine core is known to interact with and inhibit a variety of enzymes, such as nitric oxide synthase and methionyl-tRNA synthetase, specific studies detailing enzyme-catalyzed additions or hydrations directly to this ring system are not widely documented. However, the study of enzymatic transformations of nitrogen heterocycles is a broad field, providing a basis for hypothesizing potential metabolic pathways. beilstein-journals.orgnih.gov
Enzymes, particularly cytochrome P450 monooxygenases found in the liver, are responsible for the metabolism of many xenobiotics, including N-heterocyclic drugs. These enzymes can catalyze a range of reactions, including hydroxylation, oxidation, and epoxidation, which can be followed by hydration via enzymes like epoxide hydrolase. Such reactions are often highly stereospecific, meaning the enzyme produces a single enantiomer or diastereomer of the product. acs.orgnih.gov
For this compound, potential enzyme-catalyzed transformations could include:
Oxidation of the Cyclopentyl Ring: Enzymes could hydroxylate the cyclopentyl group at a specific position, creating a chiral center with high stereoselectivity.
Aromatic Hydroxylation: The pyridine or imidazole ring could undergo enzymatic hydroxylation, a common metabolic pathway for aromatic systems.
Epoxidation and Hydration: If an enzyme were to form an epoxide on one of the double bonds of the heterocyclic core, a subsequent stereospecific hydration by an epoxide hydrolase would yield a trans-diol.
Investigating these potential mechanisms would involve in vitro metabolism studies using liver microsomes followed by advanced analytical techniques (e.g., LC-MS, chiral chromatography) to isolate and identify the stereochemistry of any resulting metabolites. The ability of enzymes to perform highly selective transformations on N-heterocycles is well-established and represents a plausible metabolic route for this class of compounds. rsc.orgacs.orgnih.gov
Advanced Applications and Biological Target Identification in 2 Cyclopentyl 3h Imidazo 4,5 B Pyridine Research
Interaction with Biomolecules and Cellular Components
Due to their structural resemblance to purines, imidazo[4,5-b]pyridine derivatives can readily interact with essential biomolecules. researchgate.net Research has focused on understanding these interactions, particularly with nucleic acids, to elucidate their mechanisms of action and therapeutic potential.
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated for their ability to bind to nucleic acids. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives have demonstrated moderate to high binding affinities for both DNA and RNA, with binding constants (logKs) ranging from 5 to 7. researchgate.netscience.gov These findings suggest that DNA and RNA are potential cellular targets for this class of compounds. The specific interactions are influenced by factors such as the charge of the ligand and the positioning of amino side chains on the core structure. researchgate.netscience.gov
Further research into the binding mode of specific derivatives, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has provided more detailed insights. Spectroscopic and computational studies indicate that PhIP engages in non-covalent binding within one of the DNA grooves. nih.gov Nuclear Magnetic Resonance (NMR) studies showed that PhIP is in fast exchange with DNA and displays a slight preference for adenine-thymine (A-T) rich sequences. nih.gov Crucially, these studies suggest that PhIP and its metabolites are unlikely to intercalate between the DNA base pairs. nih.gov
In addition to duplex DNA and RNA, research has extended to the interaction of imidazo[4,5-b]pyridine derivatives with non-canonical nucleic acid structures, such as G-quadruplexes. researchgate.netscience.gov G-quadruplexes are four-stranded structures found in guanine-rich regions of DNA, such as in telomeres and gene promoter regions, and are considered important targets in cancer therapy. The ability of small molecules to bind and stabilize these structures can interfere with key cellular processes like transcription and replication.
Studies involving a novel series of tetracyclic imidazo[4,5-b]pyridine derivatives have explicitly shown that their interactions with DNA include binding to G-quadruplex structures. researchgate.netscience.gov This interaction capability highlights a potential mechanism for their observed antiproliferative effects and underscores their potential as G-quadruplex stabilizing ligands. researchgate.netscience.gov
Enzyme and Receptor Modulation by Imidazo[4,5-b]pyridine Analogues
The imidazo[4,5-b]pyridine scaffold has proven to be a versatile template for designing potent modulators of various enzymes and receptors, leading to applications in oncology and neuroscience.
The inhibition of protein kinases is a primary focus of research for imidazo[4,5-b]pyridine derivatives. mdpi.com
Cyclin-Dependent Kinases (CDKs): Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. researchgate.net Several of these compounds demonstrated significant anticancer activity and showed remarkable CDK9 inhibitory potential, with IC50 values in the sub-micromolar range, comparable to or better than the established kinase inhibitor sorafenib. researchgate.net
| Compound | CDK9 IC50 (µM) |
| I | 0.63 |
| II | 1.01 |
| IIIa | 0.89 |
| IIIb | 1.32 |
| IV | 0.95 |
| VI | 0.84 |
| VIIa | 0.99 |
| VIII | 0.73 |
| IX | 0.68 |
| Sorafenib (Reference) | 0.76 |
Data sourced from Bioorganic Chemistry, 2018. researchgate.net
Bruton's Tyrosine Kinase (BTK): The imidazo[4,5-b]pyridine scaffold has been explored for the development of BTK inhibitors. However, comparative studies with its isomer, imidazo[4,5-c]pyridine, revealed that the latter exhibited significantly higher activity against BTK. acs.org This suggests that the specific arrangement of nitrogen atoms within the fused pyridine (B92270) ring is a critical determinant for potent BTK inhibition.
Src Family Kinases (SFKs): While kinase inhibition is a hallmark of imidazopyridines, research into SFK inhibitors has primarily focused on other isomers of this scaffold. For instance, a series of novel imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as potent inhibitors of SFKs, showing activity in the submicromolar range against glioblastoma cell lines. escholarship.orgtandfonline.com
TRK Inhibitors: Disubstituted imidazo[4,5-b]pyridines have been identified as potent inhibitors of Tropomyosin receptor kinases (Trk), which are implicated in cancer and pain. acs.org Through a process of scaffold hopping, researchers developed compounds with subnanomolar potencies against TrkA kinase in cellular assays. acs.org Certain optimized compounds demonstrated significant antitumor effects in a TrkA-driven mouse allograft model. acs.org
Aurora Kinase A: The imidazo[4,5-b]pyridine framework has been extensively optimized to produce potent inhibitors of Aurora kinases, a family of serine/threonine kinases crucial for cell division. This research has led to the identification of dual inhibitors targeting both Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). For example, compound 27e was identified as a potent, orally bioavailable dual inhibitor of FLT3 and Aurora kinases. Optimization studies have also focused on achieving selectivity for Aurora-A over Aurora-B by exploiting differences in the ATP-binding pocket.
| Compound | Aurora-A IC50 (µM) | Aurora-A Kd (nM) | FLT3 Kd (nM) |
| 22d | 0.043 | - | - |
| 22e | 0.029 | - | - |
| 27e | - | 7.5 | 6.2 |
Data sourced from the Journal of Medicinal Chemistry, 2012.
While the broader class of purine analogues and related heterocycles are known to inhibit purine metabolism enzymes, the focus for ADA inhibition has often been on other isomers. Research has described potent non-nucleoside ADA inhibitors based on the imidazo[4,5-c]pyridine and imidazo[4,5-d]pyridazine scaffolds. For the imidazo[4,5-b]pyridine core, investigations have often involved more complex nucleoside analogues rather than simple substituted scaffolds. There is limited specific research highlighting simple imidazo[4,5-b]pyridine derivatives as potent inhibitors of AMP deaminase.
Derivatives of 3H-imidazo[4,5-b]pyridine have been identified as a novel class of non-sulfonamide ligands for the serotonin 5-HT6 receptor, a G-protein coupled receptor primarily expressed in the central nervous system and a target for cognitive disorders.
One study identified compound 2 , 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine, as a potent 5-HT6 receptor partial inverse agonist. This compound also showed good metabolic stability and a favorable safety profile in preliminary assessments. Further research has explored imidazopyridine-based compounds as neutral antagonists of the 5-HT6 receptor, which may offer therapeutic advantages over inverse agonists by targeting different conformational states of the receptor. acs.org
| Compound | Target | Activity | Ki (nM) | IC50 (nM) |
| 2 | 5-HT6 Receptor | Partial Inverse Agonist | 6 | 17.6 |
| 7e | 5-HT6 Receptor | Neutral Antagonist | - | - |
Data sourced from Molecules, 2022 and Journal of Medicinal Chemistry, 2021. acs.org
Other Enzyme and Receptor Interactions (e.g., GABAA Receptor, Proton Pump Inhibitors, Aromatase Inhibitors, DGAT2)
The versatile scaffold of 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine has prompted investigations into its interactions with a variety of enzymes and receptors beyond its primary targets. The inherent chemical properties of the imidazopyridine core suggest a potential for broader biological activity. This section explores the documented and theoretical interactions of this compound and its close analogs with the GABAA receptor, its role in the context of proton pump inhibitors, its potential as an aromatase inhibitor, and its interaction with diacylglycerol O-acyltransferase 2 (DGAT2).
GABAA Receptor Interaction
The γ-aminobutyric acid type A (GABAA) receptor is a crucial ligand-gated ion channel in the central nervous system, responsible for mediating fast synaptic inhibition. Its allosteric modulation is a key mechanism for many therapeutic agents, particularly those with sedative, anxiolytic, and anticonvulsant properties. The imidazopyridine nucleus, a core component of this compound, is found in well-established GABAA receptor modulators.
Notably, Zolpidem, a widely prescribed hypnotic agent, features an imidazo[1,2-a]pyridine (B132010) core and functions as a positive allosteric modulator of the GABAA receptor, showing selectivity for α1-containing receptor subtypes. nih.govnih.gov Research into other imidazopyridine derivatives has revealed their potential as positive allosteric modulators (PAMs) of GABAA receptors. nih.govresearchgate.netmdpi.com For instance, structure-activity relationship studies on 1,3-thiazole isosteric analogs of imidazopyridine drugs like Zolpidem and Alpidem have led to the discovery of potent GABAA receptor ligands. nih.gov Electrophysiological measurements have confirmed the function of some of these novel compounds as GABAA receptor PAMs. nih.gov
While direct studies on this compound's interaction with the GABAA receptor are not extensively documented in publicly available research, the established activity of its core structure in other molecules suggests a potential for similar modulatory effects. The cyclopentyl group at the 2-position would influence the compound's binding affinity and selectivity for different GABAA receptor subunit combinations.
| Compound | Core Structure | Mechanism of Action | Primary Use |
|---|---|---|---|
| Zolpidem | Imidazo[1,2-a]pyridine | Positive Allosteric Modulator | Hypnotic |
| Alpidem | Imidazo[1,2-a]pyridine | Positive Allosteric Modulator | Anxiolytic (withdrawn) |
Proton Pump Inhibitors
Proton pump inhibitors (PPIs) are a class of drugs that irreversibly block the H+/K+ ATPase enzyme system, or the gastric proton pump, in the stomach's parietal cells, leading to a profound and long-lasting reduction in gastric acid production. jnmjournal.orgnih.gov The chemical backbone of several PPIs includes a substituted pyridine and a heterocyclic moiety. jnmjournal.orgnih.gov
Significantly, the imidazo[4,5-b]pyridine structure, which is the core of this compound, is the defining feature of the proton pump inhibitor Tenatoprazole . wikipedia.orgresearchgate.net Unlike many other PPIs that are based on a benzimidazole moiety, tenatoprazole's imidazopyridine backbone results in a slower rate of metabolism. wikipedia.org This pharmacokinetic difference leads to a notably longer plasma half-life for tenatoprazole compared to other PPIs, which in turn provides a more prolonged inhibition of acid secretion. wikipedia.orgwikipedia.org
Tenatoprazole, being an acid-activated prodrug, is converted to its active form in the acidic environment of the parietal cell's secretory canaliculus, where it then covalently binds to the H+, K+-ATPase. researchgate.net The structural similarity of this compound to the core of tenatoprazole strongly suggests that it could also exhibit proton pump inhibitory activity. The nature and position of the cyclopentyl substituent would be a critical determinant of the compound's potency and pharmacokinetic profile as a potential PPI.
| Compound | Core Structure | Key Structural Feature |
|---|---|---|
| Omeprazole | Benzimidazole | First clinically used PPI |
| Lansoprazole | Benzimidazole | Shares common structure with omeprazole |
| Pantoprazole | Benzimidazole | Binds to both cysteine 813 and 822 of the proton pump |
| Tenatoprazole | Imidazo[4,5-b]pyridine | Longer plasma half-life due to slower metabolism |
Aromatase Inhibitors
Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. nih.gov Its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. nih.gov Non-steroidal aromatase inhibitors often feature a heterocyclic nitrogen that coordinates with the heme iron in the enzyme's active site. nih.gov
Research has explored the potential of imidazopyridine derivatives as selective, non-steroidal aromatase inhibitors for treating estrogen-dependent diseases. nih.gov The pyridine nitrogen in such compounds possesses a lone pair of electrons that can potentially coordinate with the heme iron of the aromatase enzyme. nih.gov Several studies have focused on the capacity of pyridine-based compounds to bind to and inhibit aromatase. nih.gov While the specific inhibitory activity of this compound against aromatase has not been extensively detailed, its structural components align with the general characteristics of non-steroidal aromatase inhibitors. Further investigation would be necessary to determine its potency and selectivity.
DGAT2 Interaction
Diacylglycerol O-acyltransferase 2 (DGAT2) is an enzyme that plays a crucial role in the final step of triglyceride synthesis. nih.gov Inhibition of DGAT2 is a promising therapeutic strategy for metabolic diseases. nih.gov Medicinal chemistry efforts have led to the development of imidazopyridine-based inhibitors of DGAT2. nih.govnih.gov
A preclinical candidate, PF-06424439 , was identified as a potent DGAT2 inhibitor with an imidazopyridine core. nih.gov Optimization of an initial screening hit involved modifications that improved metabolic stability and off-target pharmacology. nih.gov Structural analogs of this series have been synthesized and evaluated for their in vitro potency against DGAT2. nih.gov For instance, modifications to the linker between the two aromatic systems and electronic modifications of the imidazopyridine core were explored to balance metabolic clearance and inhibitory activity. nih.gov
| Compound Analogue | Modification from Parent Compound | Human DGAT2 IC50 ± SEM (nM) |
|---|---|---|
| Analogue 2 | Dimethyl substitution | 31 ± 2 |
| Analogue 3 | Monomethyl substitution (diastereomer 1) | 20 ± 1 |
| Analogue 4 | Monomethyl substitution (diastereomer 2) | 34 ± 10 |
| Analogue 5 | Nitrogen incorporation in core (diastereomer 1) | 26 ± 1 |
| Analogue 6 | Nitrogen incorporation in core (diastereomer 2) | 37 ± 4 |
Data adapted from research on imidazopyridine-based DGAT2 inhibitors. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Cyclopentyl-3H-imidazo[4,5-b]pyridine?
- Methodology : A common approach involves condensation reactions. For example, pyridine-2,3-diamine derivatives can react with cyclopentanecarboxaldehyde under phase transfer catalysis (solid-liquid) in solvents like DMF, using p-toluenesulfonic acid as a catalyst. This method achieves regioselectivity critical for imidazo[4,5-b]pyridine core formation .
- Key Considerations : Reaction time (typically 12–24 hrs), temperature (80–100°C), and stoichiometric ratios (1:1.2 amine:aldehyde) influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How should this compound be handled and stored in laboratory settings?
- Handling : Use inert gas-purged organic solvents (e.g., DMF, DMSO) for stock solutions. Aqueous dilutions should maintain <1% organic solvent to avoid physiological interference .
- Storage : Store crystalline solids at -20°C in airtight containers. Stability exceeds 4 years under these conditions .
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Ethanol | 10 |
| DMSO | 20 |
| PBS (pH 7.2) | 0.25 |
Q. What spectroscopic techniques are essential for characterizing this compound?
- Structural Confirmation : Use - and -NMR to verify cyclopentyl substitution and imidazo[4,5-b]pyridine core. Mass spectrometry (ESI-MS) confirms molecular weight .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 244–286 nm ensures >98% purity .
Advanced Research Questions
Q. How can DFT studies optimize the electronic properties of this compound derivatives?
- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and aromaticity. These predict reactivity and binding affinity in pharmacological contexts .
- Case Study : DFT-guided modifications of substituents (e.g., electron-withdrawing groups at C7) enhance electrophilicity, improving interactions with biological targets like enzymes .
Q. What strategies address contradictory bioactivity data in imidazo[4,5-b]pyridine derivatives?
- Data Discrepancy Example : BYK191023 (a structural analog) shows 40–100× lower IC50 in cellular assays vs. isolated iNOS due to higher intracellular l-arginine concentrations competing with inhibitor binding .
- Resolution :
- Use radioligand binding assays to measure direct enzyme affinity (e.g., surface plasmon resonance for BYK191023: Kd = 450 nM for iNOS) .
- Normalize cellular assay results to intracellular arginine levels via LC-MS quantification .
Q. What advanced analytical methods quantify trace metabolites of imidazo[4,5-b]pyridine derivatives in biological systems?
- Technique : LC-MS/MS with stable isotope-labeled internal standards (e.g., -PhIP) achieves detection limits <0.1 ng/mL for metabolites like N-OH-PhIP .
- Protocol :
Hydrolyze serum albumin adducts with pronase/protease K.
Extract metabolites via solid-phase extraction (C18 cartridges).
Analyze using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient .
Q. How do structural modifications influence selectivity in enzyme inhibition?
- Case Study : BYK191023’s 4-methoxypyridine moiety increases iNOS selectivity (IC50 = 86 nM) over eNOS (IC50 = 162 µM) by sterically hindering bulkier residues in the eNOS catalytic pocket .
- Design Principle : Introduce substituents that align with isoform-specific enzyme pockets. For example, cyclopentyl groups may enhance blood-brain barrier penetration for CNS targets .
Contradiction Analysis
Q. Why do imidazo[4,5-b]pyridine derivatives exhibit varying cytotoxicity across cell lines?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
